molecular formula C24H15ClFNO5 B5061396 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate

Cat. No.: B5061396
M. Wt: 451.8 g/mol
InChI Key: GETSDSFIIREBGE-NDENLUEZSA-N
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Description

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an oxazole ring with a fluorobenzoate moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate stands out due to its unique combination of an oxazole ring and a fluorobenzoate moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[3-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO5/c1-30-21-10-9-15(25)13-18(21)22-27-20(24(29)32-22)12-14-5-4-6-16(11-14)31-23(28)17-7-2-3-8-19(17)26/h2-13H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETSDSFIIREBGE-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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